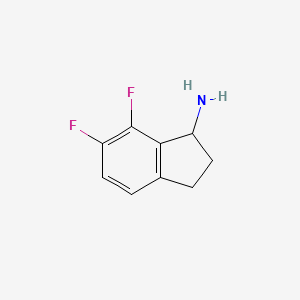
6,7-difluoro-2,3-dihydro-1H-inden-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-difluoro-2,3-dihydro-1H-inden-1-amine is a fluorinated organic compound with the molecular formula C9H9F2N It is a derivative of indan, a bicyclic hydrocarbon, where two hydrogen atoms are replaced by fluorine atoms at the 6 and 7 positions, and an amine group is attached to the 1 position
Vorbereitungsmethoden
The synthesis of 6,7-difluoro-2,3-dihydro-1H-inden-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6,7-difluoroindanone.
Reduction: The carbonyl group of 6,7-difluoroindanone is reduced to form 6,7-difluoroindan-1-ol using reducing agents like sodium borohydride.
Amination: The hydroxyl group of 6,7-difluoroindan-1-ol is then converted to an amine group through a substitution reaction using reagents such as ammonia or amine derivatives under suitable conditions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and more efficient catalysts to improve yield and reduce costs.
Analyse Chemischer Reaktionen
6,7-difluoro-2,3-dihydro-1H-inden-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds using oxidizing agents like hydrogen peroxide or nitric acid.
Reduction: The compound can be reduced to form 6,7-difluoroindan-1-ylamine derivatives with different substituents.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and varying temperatures and pressures depending on the desired reaction.
Wissenschaftliche Forschungsanwendungen
6,7-difluoro-2,3-dihydro-1H-inden-1-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders due to its structural similarity to neurotransmitters.
Material Science: The compound is used in the development of advanced materials, including polymers and liquid crystals, due to its unique electronic properties imparted by the fluorine atoms.
Biological Research: It serves as a probe in biochemical studies to investigate enzyme interactions and receptor binding due to its ability to mimic natural substrates.
Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals, providing enhanced stability and activity due to the presence of fluorine atoms.
Wirkmechanismus
The mechanism by which 6,7-difluoro-2,3-dihydro-1H-inden-1-amine exerts its effects depends on its application:
Neurological Effects: In medicinal chemistry, the compound may interact with neurotransmitter receptors or enzymes involved in neurotransmitter synthesis and degradation, modulating their activity.
Material Properties: In material science, the presence of fluorine atoms enhances the compound’s thermal and chemical stability, making it suitable for high-performance applications.
Vergleich Mit ähnlichen Verbindungen
6,7-difluoro-2,3-dihydro-1H-inden-1-amine can be compared with other fluorinated indan derivatives, such as:
5,7-Difluoro-indan-1-ylamine: Similar structure but with fluorine atoms at different positions, leading to different electronic and steric properties.
This compound: A related compound with a similar core structure but different functional groups, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic properties and reactivity, making it valuable for targeted applications in various fields.
Eigenschaften
Molekularformel |
C9H9F2N |
|---|---|
Molekulargewicht |
169.17 g/mol |
IUPAC-Name |
6,7-difluoro-2,3-dihydro-1H-inden-1-amine |
InChI |
InChI=1S/C9H9F2N/c10-6-3-1-5-2-4-7(12)8(5)9(6)11/h1,3,7H,2,4,12H2 |
InChI-Schlüssel |
DAURVHMJENUGCM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C1N)C(=C(C=C2)F)F |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(2-Chloro-1H-benzo[d]imidazol-1-yl)pyrimidin-4-amine](/img/structure/B8736994.png)


![4-{[Benzyl(methyl)amino]methyl}aniline](/img/structure/B8737008.png)









![5-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carbaldehyde](/img/structure/B8737110.png)
